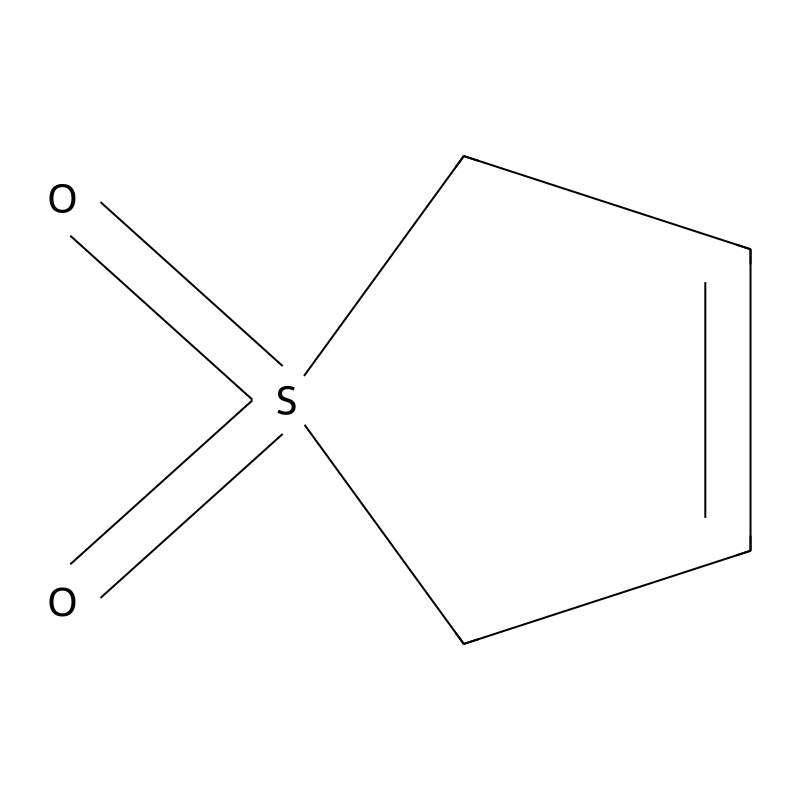

3-Sulfolene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN WATER, ORGANIC SOLVENTS

PARTIALLY SOL IN ACETONE & TOLUENE

Synonyms

Canonical SMILES

Precursor for Butadiene:

- Diels-Alder Reactions: 3-Sulfolene serves as a valuable source of cis-1,3-butadiene, a key building block in organic synthesis. Its unique structure allows for thermal or photochemical release of butadiene, which readily participates in Diels-Alder reactions to form complex cyclic molecules. These reactions are crucial for synthesizing numerous valuable compounds like pharmaceuticals, natural products, and advanced materials [].

Source of Sulfur Dioxide:

- Chemical Transformations: 3-Sulfolene readily releases sulfur dioxide (SO2) upon heating. This property makes it a convenient and controllable source of SO2 for various research applications. SO2 is a versatile reagent used in oxidation reactions, sulfite reductions, and the generation of other sulfur-containing compounds [].

Building Block for Functional Molecules:

- Medicinal Chemistry: Recent research explores the potential of 3-sulfolene itself, or its reduced counterpart sulfolane, as a structural element in the design of biologically active molecules. The unique properties of the sulfolene/sulfolane motif, such as its rigidity and potential for hydrogen bonding, can be exploited to create novel enzyme inhibitors, drug delivery systems, and other compounds with therapeutic potential [].

Other Research Applications:

3-Sulfolene is an organosulfur compound characterized by its molecular formula and a molecular weight of approximately 118.15 g/mol. It appears as a white crystalline solid with a melting point ranging from 64 to 66 °C and is soluble in water, ethanol, benzene, and ether . The compound is known for its unique structure, which includes a five-membered ring containing sulfur, making it an important intermediate in various

3-Sulfolene is primarily recognized for its role in the Diels-Alder reaction, where it serves as a source of cisoid butadiene. In this reaction, 3-sulfolene undergoes a reverse Diels-Alder reaction (decomposition) to produce 1,3-butadiene and sulfur dioxide . The mechanism involves the breaking of bonds within the sulfolene structure to yield these products, which can then participate in further chemical transformations.

Key Reactions:- Diels-Alder Reaction: 3-Sulfolene decomposes to form 1,3-butadiene and sulfur dioxide.

- Hydrolysis: The products of the Diels-Alder reaction can be hydrolyzed to yield various dicarboxylic acids .

Several methods exist for synthesizing 3-sulfolene:

- From Allylic Alcohols: A practical method involves reacting allylic alcohols with sodium metabisulfite in polar solvents such as hexafluoroisopropanol or methanol. This method allows for the direct conversion of allylic alcohols into 3-sulfolenes without isolating intermediate compounds .

- Cheletropic Reactions: The synthesis can also be achieved through cheletropic reactions involving 1,3-dienes and sulfur dioxide equivalents. This process is enhanced by using Brønsted or Lewis acids to increase the reaction rate .

3-Sulfolene has several applications across different fields:

- Source of Butadiene: It is primarily used as a source of cisoid butadiene for Diels-Alder reactions, which are fundamental in organic synthesis .

- Solvent: The compound serves as a solvent in the petrochemical industry for extracting aromatics from hydrocarbon streams .

- Analytical Chemistry: It is utilized as an analytical reagent in various chemical investigations, including studies on protein interactions .

Several compounds exhibit structural or functional similarities to 3-sulfolene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Sulfolane | A saturated analog used as a solvent and reagent. | |

| 1,3-Butadiene | A key building block in polymer chemistry. | |

| Thiophene | A five-membered ring compound with aromatic properties. | |

| 2-Sulfolene | An isomer that may have different reactivity patterns. |

Uniqueness of 3-Sulfolene

What sets 3-sulfolene apart from these compounds is its dual functionality as both a source of butadiene and sulfur dioxide, along with its specific reactivity patterns in Diels-Alder reactions. Its ability to decompose efficiently into useful products makes it a valuable compound in synthetic organic chemistry.

The discovery and development of 3-sulfolene traces back to foundational work in the mid-20th century that fundamentally shaped our understanding of organosulfur chemistry and cycloaddition reactions. In 1935, Hermann Staudinger and his colleagues made the seminal observation that the reaction between butadiene and sulfur dioxide at room temperature produced not only 3-sulfolene but also a secondary amorphous polymer product. This initial discovery laid the groundwork for subsequent investigations that would establish 3-sulfolene as a cornerstone compound in synthetic organic chemistry.

The historical significance of sulfolene chemistry is intimately connected to the Nobel Prize-winning work of Otto Diels and Kurt Alder, who discovered the cycloaddition reaction that bears their names in 1928. Kurt Alder's subsequent investigations in 1938 demonstrated that both 2-sulfolene and 3-sulfolene could function as dienophiles in Diels-Alder reactions with highly reactive dienes such as 1,3-butadiene and cyclopentadiene. This dual reactivity pattern established sulfolenes as unique synthetic intermediates capable of both generating and consuming dienes under appropriate conditions.

The industrial development of 3-sulfolene gained momentum in the 1960s when Shell Oil Company developed systematic methods for its large-scale production and application. The company's pioneering work focused on utilizing 3-sulfolene as a precursor to sulfolane, which became an important industrial solvent for aromatic extraction processes. The original Shell methodology involved the cheletropic reaction between butadiene and sulfur dioxide to form sulfolene, followed by catalytic hydrogenation using Raney nickel to produce sulfolane.

Early synthetic procedures required specialized equipment and safety considerations due to the gaseous nature of both starting materials. The reaction typically proceeded in an autoclave with small amounts of hydroquinone or pyrogallol added as polymerization inhibitors. Temperature control proved critical, with reactions proceeding over several days at room temperature or requiring only 30 minutes at 130°C. These early methodological developments established the fundamental reaction parameters that continue to influence contemporary synthetic approaches.

Position in Synthetic Organic Chemistry

3-Sulfolene occupies a unique and strategically important position in synthetic organic chemistry, primarily functioning as a masked equivalent of 1,3-butadiene that offers significant practical and safety advantages over direct use of the gaseous diene. The compound's ability to undergo thermal decomposition at elevated temperatures (typically above 100°C) to release butadiene and sulfur dioxide in situ has made it an indispensable tool for conducting Diels-Alder reactions under controlled conditions.

The synthetic utility of 3-sulfolene extends across multiple reaction manifolds. In Diels-Alder chemistry, it serves as both a diene precursor and, under specific conditions, as a dienophile. When heated in the presence of appropriate dienophiles, 3-sulfolene undergoes cheletropic elimination to generate butadiene, which immediately participates in cycloaddition reactions. This approach circumvents the handling difficulties associated with gaseous butadiene while providing an internal "safety valve" mechanism, as the equilibrium of the reversible extrusion reaction prevents dangerous pressure buildup.

Specific examples of successful Diels-Alder applications include the reaction with maleic anhydride in boiling xylene, which produces cis-4-cyclohexene-1,2-dicarboxylic anhydride in yields up to 90%. Similarly, reactions with trans-configured dienophiles such as diethyl fumarate proceed at 110°C with sulfur dioxide elimination, yielding trans-4-cyclohexene-1,2-dicarboxylic diethyl ester in 66-73% yield. These high-yielding transformations demonstrate the synthetic reliability of 3-sulfolene as a butadiene equivalent.

Beyond its role in cycloaddition chemistry, 3-sulfolene participates in diverse chemical transformations that expand its synthetic utility. Catalytic hydrogenation using Raney nickel at approximately 20 bar and 60°C converts 3-sulfolene to sulfolane, though yields are limited to approximately 65% due to catalyst poisoning by sulfur compounds. Halogenation reactions with bromine in aqueous solution produce 3,4-dibromotetrohydrothiophene-1,1-dioxide, which can be further transformed through dehydrobromination reactions to access thiophene-1,1-dioxide derivatives.

The compound also exhibits interesting isomerization behavior under basic conditions. In the presence of base or cyanide catalysts, 3-sulfolene equilibrates with its 2-sulfolene isomer. At 50°C, the equilibrium mixture contains 42% 3-sulfolene and 58% 2-sulfolene, with the thermodynamically more stable 2-sulfolene being isolable through prolonged heating at 100°C due to the preferential thermal decomposition of the 3-isomer above 80°C.

Recent synthetic developments have focused on improving the accessibility and environmental profile of 3-sulfolene synthesis. A significant advancement reported in 2018 introduced sodium metabisulfite as a safe, inexpensive alternative to gaseous sulfur dioxide. This methodology enables gram-scale synthesis of diversely substituted 3-sulfolenes from both 1,3-dienes and allylic alcohols using aqueous hexafluoroisopropanol or methanol in the presence of potassium hydrogen sulfate. The ability to convert allylic alcohols directly to 3-sulfolenes without isolating intermediate dienes represents a substantial synthetic improvement.

Research Significance and Trends

Contemporary research in 3-sulfolene chemistry reflects evolving priorities in synthetic methodology, green chemistry initiatives, and expanding applications in medicinal chemistry and materials science. The compound's research significance extends beyond its traditional role as a synthetic intermediate to encompass emerging applications that capitalize on its unique structural and reactivity properties.

A major trend in current 3-sulfolene research involves the development of environmentally benign synthetic methodologies. The 2018 report by Dang and colleagues represents a paradigm shift toward safer reagent systems, demonstrating that sodium metabisulfite can effectively replace gaseous sulfur dioxide in sulfolene synthesis. This methodology addresses longstanding safety concerns associated with handling toxic sulfur dioxide gas while maintaining high synthetic efficiency. The reaction conditions are optimized for polar solvents, which accelerate both the formation of 3-sulfolenes and inhibit the reverse cycloeliminative process.

Mechanistic studies have provided deeper insights into the factors governing sulfolene formation and stability. Experimental and computational investigations have revealed that both Brønsted and Lewis acids can accelerate the cheletropic reaction between dienes and sulfur dioxide. These findings have informed the development of more efficient catalytic systems and reaction conditions. The influence of solvent polarity on reaction rates has been quantified, with polar solvents favoring sulfolene formation (rate constant k = 49×10⁻⁵ M⁻¹sec⁻¹ in methanol) compared to nonpolar media (k = 0.93×10⁻⁵ M⁻¹sec⁻¹ in benzene).

The exploration of 3-sulfolene as a recyclable solvent represents an innovative research direction with potential industrial significance. Investigations have demonstrated that the reversible interconversion between 3-sulfolene and its decomposition products (butadiene and sulfur dioxide) enables its use as a recoverable aprotic dipolar solvent. Model reactions, such as the formation of tetrazoles from benzyl azides, have been successfully conducted in 3-sulfolene with subsequent quantitative solvent recovery through thermal decomposition and recombination. However, the limited liquid range of 3-sulfolene (64-100°C) may restrict its practical industrial adoption as a dimethyl sulfoxide replacement.

Recent research has also expanded the scope of 3-sulfolene derivatives and their applications. The development of synthetic routes to bicyclic sulfolenes and heteroaromatic variants has broadened the structural diversity accessible through sulfolene chemistry. These developments are particularly relevant for medicinal chemistry applications, where the sulfolene motif and its reduced sulfolane congener are finding increasing use as structural elements in biologically active molecules.

Safety considerations continue to drive research trends in 3-sulfolene chemistry. The compound's classification as a moderate eye irritant (with 55.3% of notifications indicating serious eye damage potential and 44.7% indicating serious eye irritation) has prompted investigations into safer handling procedures and alternative synthetic approaches. The thermal stability of 3-sulfolene below its melting point, combined with its resistance to acid degradation, makes it an attractive storage form for butadiene equivalents.

Physical Description

DryPowde

Color/Form

XLogP3

Boiling Point

Decomposes

Flash Point

Density

LogP

Melting Point

64.5 °C

64-65.5 °C

UNII

GHS Hazard Statements

H318 (79.25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (20.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

28452-93-9

20966-34-1

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Thiophene, 2,5-dihydro-, 1,1-dioxide: ACTIVE